

Comparative Selectivity Profile of GSK8612 Against Other Kinases

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Compound of Interest

Compound Name: GSK8612
CAS No.: 2361659-62-1
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GSK8612 is a potent and highly selective small-molecule inhibitor of TANK-binding kinase 1 (TBK1).[1][2][3] TBK1 is a non-canonical I κ B kinase (IKK) family member that plays a crucial role in innate immunity, oncogenesis, and neuroinflammation.[1][4][5] This guide provides a comparative analysis of **GSK8612**'s selectivity against other kinases, supported by experimental data, to assist researchers in evaluating its potential as a specific pharmacological probe for TBK1.

Kinase Selectivity Profile

The selectivity of **GSK8612** was assessed using a kinobead-based affinity profiling method in cell and tissue extracts. The results demonstrate exceptional selectivity for TBK1.[1] The compound exhibited an average dissociation constant (pK_d) of 8.0 for TBK1.[1][6][7] Notably, no off-target kinases were identified within a 10-fold affinity range relative to TBK1.[1][6] Its selectivity over the closest family member, IKK ϵ , is 100-fold.[1]

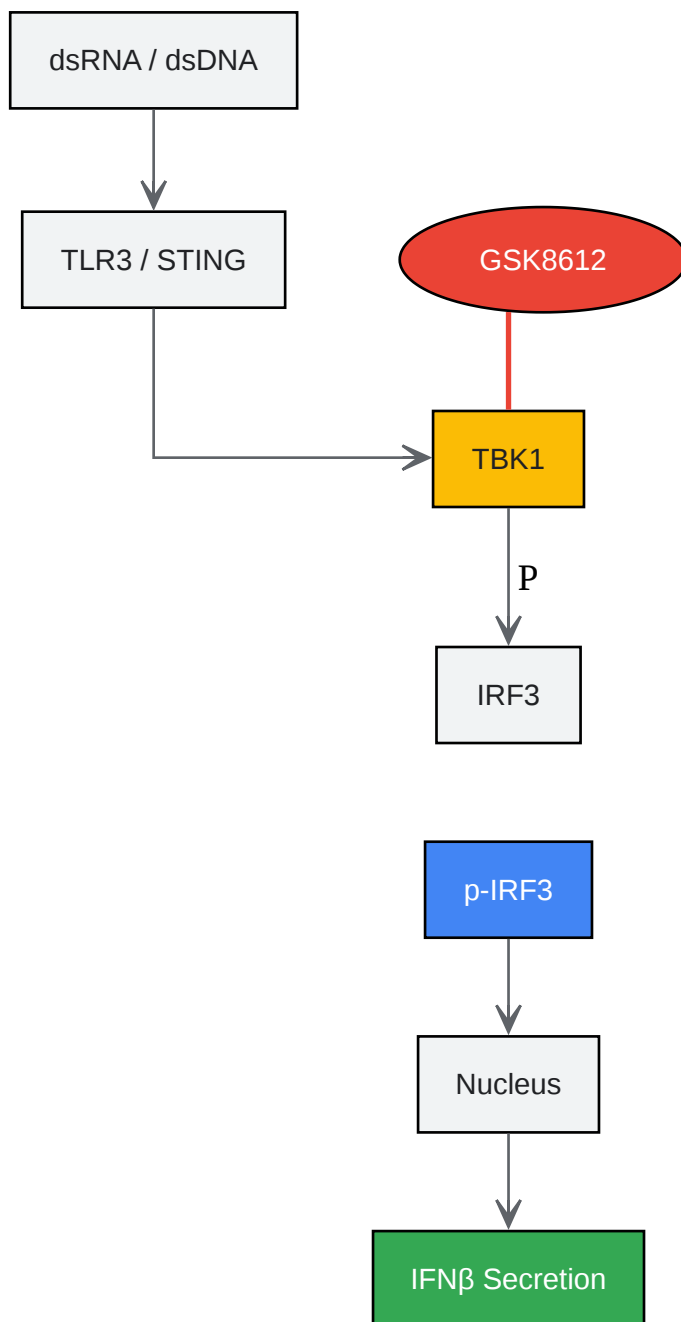
Target Kinase	Average pKd	Selectivity vs. TBK1
TBK1	8.0	-
STK17B	6.2	63-fold
IKKε	6.0	100-fold
AAK1	5.1	794-fold

Data sourced from kinobead affinity profiling experiments.[1] pKd is the negative logarithm of the dissociation constant (Kd); a higher value indicates stronger binding affinity.

In biochemical assays using recombinant TBK1, **GSK8612** demonstrated an average pIC50 of 6.8.[3][6][8] In cellular assays, **GSK8612** effectively inhibited downstream TBK1 signaling, with a pIC50 of 6.0 for the inhibition of IRF3 phosphorylation in Ramos cells and 6.1 for the inhibition of IFNα secretion in human peripheral blood mononuclear cells (PBMCs).[1]

Signaling Pathway of GSK8612 Action

TBK1 is a central kinase in the signaling pathways that lead to the production of type I interferons (IFNs) in response to pathogenic nucleic acids. It is activated downstream of Toll-like receptors (TLR3, TLR4) via the TRIF adaptor protein, and by cytosolic DNA sensors via the STING adaptor.[1][5] Upon activation, TBK1 phosphorylates the transcription factor IRF3, which then dimerizes, translocates to the nucleus, and induces the expression of IFNβ. **GSK8612** exerts its effect by directly inhibiting the kinase activity of TBK1, thereby blocking the phosphorylation of IRF3 and subsequent IFNβ secretion.[1][4]



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GSK8612 inhibits TBK1-mediated phosphorylation of IRF3.

Experimental Protocols

1. Kinobeads Affinity Profiling

This method was used to determine the binding affinity and selectivity of **GSK8612** against a broad range of kinases in a cellular context.

- **Cell Lysate Preparation:** A mixture of different cell lines and tissues were lysed to create a protein extract representing a broad range of the human kinome.
- **Compound Incubation:** The cell lysate was incubated with **GSK8612** at various concentrations to allow for binding to target kinases.
- **Affinity Chromatography:** The lysate was then passed over a column containing beads immobilized with a broad-spectrum kinase inhibitor matrix (kinobeads). Kinases not bound by **GSK8612** were captured by the beads.
- **Elution and Digestion:** The captured proteins were eluted, digested into peptides.
- **LC-MS/MS Analysis:** The peptide mixture was analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
- **Data Analysis:** The amount of each kinase captured in the presence of **GSK8612** was compared to a DMSO control. A decrease in the amount of a captured kinase indicated binding to **GSK8612**. Dissociation constants (Kd) were calculated from the concentration-response curves.[1]

2. Cellular IRF3 Phosphorylation Assay (Western Blot)

This assay confirmed the ability of **GSK8612** to inhibit TBK1 activity within a cellular pathway.

- **Cell Culture and Treatment:** Ramos cells (a human B-lymphocyte cell line) were cultured in RPMI1640 media with 2% fetal bovine serum. The cells were pre-incubated with varying concentrations of **GSK8612** for 60 minutes.[6]
- **Stimulation:** The TBK1 pathway was activated by stimulating the cells with the TLR3 ligand poly(I:C) (30 µg/mL) for 120 minutes at 37°C.[6]
- **Lysis and Protein Quantification:** Cells were lysed, and total protein concentration was determined.

- Western Blotting: Equal amounts of protein were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated IRF3 (Ser396) and total IRF3.
- Detection and Analysis: Membranes were incubated with secondary antibodies and visualized. Densitometry was used to quantify the levels of p-IRF3 relative to total IRF3, and pIC50 values were calculated.[1]

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